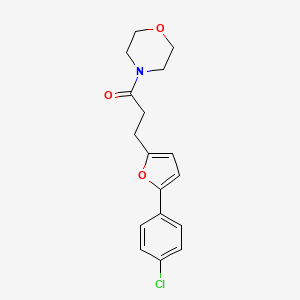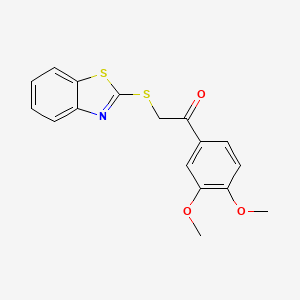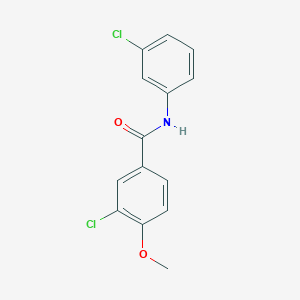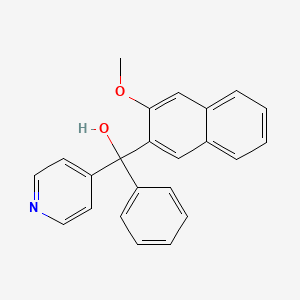
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene backbone with methoxy, phenyl, and pyridyl substituents, making it a unique molecule for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, phenyl compounds, and pyridine derivatives. Common synthetic routes could involve:
Friedel-Crafts Alkylation: This reaction could be used to introduce the phenyl group onto the naphthalene ring.
Methoxylation: Introduction of the methoxy group might be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Pyridyl Substitution: The pyridyl group could be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1-naphthaldehyde: A simpler naphthalene derivative with a methoxy group.
4-Phenylpyridine: A compound with a phenyl group attached to a pyridine ring.
1-Phenyl-2-naphthol: A naphthalene derivative with a phenyl group and a hydroxyl group.
Uniqueness
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene backbone. This unique structure could confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
50389-61-2 |
|---|---|
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(3-methoxynaphthalen-2-yl)-phenyl-pyridin-4-ylmethanol |
InChI |
InChI=1S/C23H19NO2/c1-26-22-16-18-8-6-5-7-17(18)15-21(22)23(25,19-9-3-2-4-10-19)20-11-13-24-14-12-20/h2-16,25H,1H3 |
InChI-Schlüssel |
GZPDPLBUKJNHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
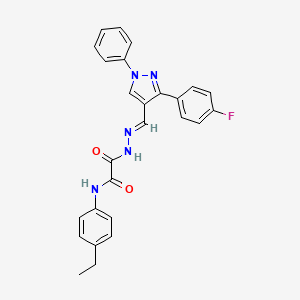

![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
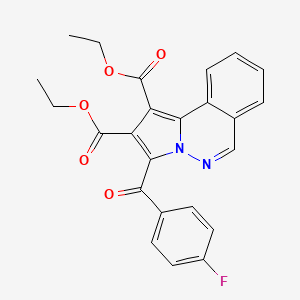
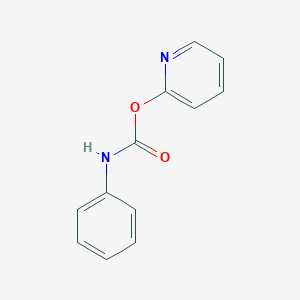
![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
